molecular formula C19H22N2O3 B5363177 N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide

Cat. No. B5363177
M. Wt: 326.4 g/mol
InChI Key: MFAMOTDVVKJMOT-UHFFFAOYSA-N
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Description

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A exerts its therapeutic effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in various cellular processes such as inflammation, glucose metabolism, and lipid metabolism. Activation of PPARγ by this compound A leads to the modulation of these cellular processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound A has been shown to exert various biochemical and physiological effects. In cancer research, this compound A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In metabolic disorder research, this compound A has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.

Advantages and Limitations for Lab Experiments

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound A also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Its therapeutic effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A. In cancer research, further studies are needed to determine the efficacy of this compound A in vivo and its potential use in combination with other cancer therapies. In inflammation research, further studies are needed to determine the optimal dose and treatment duration of this compound A. In metabolic disorder research, further studies are needed to determine the effects of this compound A on other metabolic parameters such as blood pressure and cholesterol levels. Additionally, the potential use of this compound A in other therapeutic areas such as neurodegenerative diseases and autoimmune disorders should also be explored.

Synthesis Methods

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A is synthesized by reacting 4-isopropylphenol with acetic anhydride to form 4-isopropylphenoxyacetic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 4-methylbenzenecarboximidamide to form this compound A.

Scientific Research Applications

N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and metabolic disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been shown to reduce inflammation and oxidative stress. In metabolic disorder research, this compound A has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-8-10-17(11-9-15)23-12-18(22)24-21-19(20)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAMOTDVVKJMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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